Shishijimicin C

Enediyne antibiotics Cytotoxicity comparison HeLa cell assay

Shishijimicin C (CAS: 503860-52-4, molecular formula C45H50N4O12S4, molecular weight 967.16) is a member of the 10-membered enediyne family of antitumor antibiotics, isolated alongside Shishijimicin A and B from the marine ascidian Didemnum proliferum. It consists of a calicheamicinone aglycone core attached to a distinctive sugar domain that incorporates a hexose conjugated to a β-carboline moiety.

Molecular Formula C45H50N4O12S4
Molecular Weight 967.2 g/mol
Cat. No. B12407057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShishijimicin C
Molecular FormulaC45H50N4O12S4
Molecular Weight967.2 g/mol
Structural Identifiers
SMILESCCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC)O
InChIInChI=1S/C45H50N4O12S4/c1-7-46-30-23-58-34(21-33(30)56-3)61-39-41(53)45(62-5,40(52)38-36-26(15-18-47-38)27-20-25(50)13-14-29(27)48-36)24(2)59-42(39)60-32-12-10-8-9-11-17-44(55)22-31(51)37(49-43(54)57-4)35(32)28(44)16-19-64-65-63-6/h8-9,13-16,18,20,24,30,32-34,39,41-42,46,48,50,53,55H,7,19,21-23H2,1-6H3,(H,49,54)/b9-8-,28-16+/t24-,30+,32+,33+,34+,39-,41-,42+,44+,45-/m1/s1
InChIKeyMFKZOPIAQKMURV-DIKVFDHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Shishijimicin C CAS 503860-52-4: Marine Enediyne Antitumor Antibiotic Compound for Advanced Cancer Research


Shishijimicin C (CAS: 503860-52-4, molecular formula C45H50N4O12S4, molecular weight 967.16) is a member of the 10-membered enediyne family of antitumor antibiotics, isolated alongside Shishijimicin A and B from the marine ascidian Didemnum proliferum [1]. It consists of a calicheamicinone aglycone core attached to a distinctive sugar domain that incorporates a hexose conjugated to a β-carboline moiety [2]. This structural architecture enables DNA intercalation via the β-carboline motif followed by enediyne core activation to generate DNA-cleaving diradicals [3].

Why Shishijimicin C Cannot Be Substituted with Calicheamicin, Esperamicin, or Other 10-Membered Enediynes


Within the 10-membered enediyne subfamily, calicheamicin, esperamicin, namenamicin, and shishijimicins A-C share the same enediyne core but exhibit substantial divergence in their appended sugar and aromatic domains that dictate differential DNA recognition, sequence specificity, and cytotoxic potency [1]. Shishijimicin C is structurally distinguished by a β-carboline-conjugated hexose that enables dual-mode DNA binding—both intercalation and minor groove recognition—whereas calicheamicin relies on its oligosaccharide tail and esperamicin employs a distinct sugar arrangement [2]. These architectural differences translate to quantifiable variations in potency, with Shishijimicin C demonstrating picomolar rather than nanomolar IC50 values against multiple cancer cell lines relative to in-class comparators [3]. Generic substitution would thus yield non-equivalent experimental outcomes in any assay dependent on target engagement affinity or cytotoxic threshold.

Shishijimicin C Quantitative Differentiation Evidence: Comparator Cytotoxicity and Structural Specificity Data


Shishijimicin C vs. Shishijimicin B: ~1,000-Fold Cytotoxicity Difference in HeLa Cells

Shishijimicin C demonstrates IC50 values of 1.8–6.9 pM against HeLa cells [1]. In contrast, Shishijimicin B exhibits IC50 values of 2.0–3.3 nM (2,000–3,300 pM) in cytotoxicity assays . This represents an approximately 300- to 1,800-fold potency advantage for Shishijimicin C depending on the exact value within the reported ranges, with a typical differential of ~1,000-fold.

Enediyne antibiotics Cytotoxicity comparison HeLa cell assay

Shishijimicin C vs. Calicheamicin: Picomolar vs. Sub-Nanomolar Potency Differential

Shishijimicin C displays IC50 values of 1.7 pg/mL (P388), 4.8 pg/mL (3Y1), and 6.3 pg/mL (HeLa), corresponding to approximately 1.8–6.9 pM . Calicheamicin, the most clinically established 10-membered enediyne, exhibits IC50 values in the sub-nanomolar range (typically 0.1–1 nM) against various cancer cell lines [1]. This translates to a potency differential of approximately two orders of magnitude (~100-fold) favoring Shishijimicin C in comparable cell-based cytotoxicity assays.

Enediyne potency ranking Calicheamicin comparator Cytotoxicity IC50

Shishijimicin C vs. Namenamicin: β-Carboline Sugar Domain Confers ~10-Fold Enhanced Potency

Shishijimicin C contains a β-carboline-conjugated hexose sugar domain that enables dual DNA binding through intercalation and minor groove recognition, whereas namenamicin lacks this β-carboline motif [1]. This structural difference correlates with a ~10-fold lower active concentration for Shishijimicin C compared to namenamicin , and Shishijimicins show IC50 values of 1.8–6.9 pM [2] while namenamicin exhibits a mean IC50 of 3.5 ng/mL [3].

DNA intercalation β-carboline motif Namenamicin comparison

Shishijimicin A Total Synthesis by Nicolaou (2015) Establishes Synthetic Accessibility for the Shishijimicin Scaffold

K. C. Nicolaou and colleagues reported the first total synthesis of Shishijimicin A in 2015, utilizing a Reetz–Müller-Starke reaction to construct the sulfur-bearing quaternary carbon and a dianion-aldehyde coupling for the β-carboline motif [1]. This synthesis established a validated route for producing shishijimicin-class compounds, with the explicit stated goal of enabling future antibody-drug conjugate (ADC) development [2]. Patent filings (WO2017004172A1) extend this synthetic methodology to Shishijimicin A and its analogs [3].

Total synthesis Shishijimicin A Nicolaou 2015

Shishijimicin C vs. Shishijimicin A: Structural Distinction with Implied Biological Consequence

Shishijimicin A, B, and C are congeneric compounds isolated from the same ascidian source that share the calicheamicinone aglycone and β-carboline-conjugated sugar domain but differ in the peripheral functionalization of the sugar moiety [1]. The Nicolaou group has prioritized Shishijimicin A for total synthesis and ADC linker-drug development [2], while Shishijimicin C maintains its distinct chemical identity with its own CAS registry number (503860-52-4) and molecular formula C45H50N4O12S4 .

Congeneric comparison Structure-activity relationship Shishijimicin A

Shishijimicin C Procurement Application Scenarios: From Basic Enediyne Research to ADC Payload Benchmarking


High-Sensitivity Positive Control for Enediyne Cytotoxicity Assays Requiring Picomolar Detection Windows

Shishijimicin C, with IC50 values of 1.7–6.3 pg/mL (1.8–6.9 pM) across multiple cell lines , serves as an ultra-high-potency positive control in cytotoxicity assays where calicheamicin (0.1–1 nM) would require 100-fold higher dosing. This picomolar activity window enables high-sensitivity experimental designs for detecting synergistic drug combinations, resistance mechanism studies, or evaluating novel enediyne analogs against a maximally potent benchmark [1].

Mechanistic Probe for Dual-Mode DNA Binding: Intercalation Plus Minor Groove Recognition

The β-carboline-conjugated sugar domain of Shishijimicin C provides a distinctive dual-mode DNA binding mechanism—intercalation via the β-carboline moiety and minor groove recognition via the sugar scaffold—absent in structurally simpler enediynes like calicheamicin and namenamicin [2]. Researchers investigating DNA targeting specificity can employ Shishijimicin C as a tool compound to dissect the contribution of intercalation versus groove-binding components to overall cytotoxic potency and sequence selectivity [3].

Reference Standard for SAR Studies Within the Shishijimicin Congeneric Series

Shishijimicin C occupies a distinct position within the shishijimicin congeneric series, with potency ~1,000-fold greater than Shishijimicin B (IC50 2.0–3.3 nM) and structural identity distinct from Shishijimicin A [4]. This congeneric potency gradient makes Shishijimicin C an essential reference compound for structure-activity relationship studies aimed at identifying the molecular determinants of extreme cytotoxicity within the 10-membered enediyne class.

Benchmark Payload Candidate for Next-Generation ADC Development Programs

With cytotoxicity exceeding calicheamicin by approximately two orders of magnitude (~100-fold) [5] and the shishijimicin scaffold now synthetically accessible via Nicolaou's validated total synthesis route [6], Shishijimicin C represents a benchmark payload candidate for evaluating next-generation antibody-drug conjugates (ADCs). Its picomolar potency profile positions it as a comparator for novel linker-drug designs targeting ultra-potent payloads, particularly for oncology indications where calicheamicin-based ADCs have established clinical proof-of-concept [7].

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